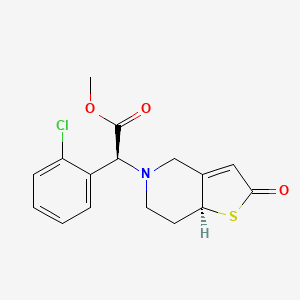

Becondogrel

Description

Properties

CAS No. |

1416696-44-0 |

|---|---|

Molecular Formula |

C16H16ClNO3S |

Molecular Weight |

337.8 g/mol |

IUPAC Name |

methyl (2S)-2-[(7aS)-2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl]-2-(2-chlorophenyl)acetate |

InChI |

InChI=1S/C16H16ClNO3S/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13/h2-5,8,13,15H,6-7,9H2,1H3/t13-,15-/m0/s1 |

InChI Key |

JBSAZVIMJUOBNB-ZFWWWQNUSA-N |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CC[C@H]3C(=CC(=O)S3)C2 |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2 |

Origin of Product |

United States |

Foundational & Exploratory

Becondogrel: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Becondogrel is an orally administered antiplatelet agent belonging to the thienopyridine class of drugs.[1][2] It is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to its active metabolite to exert its therapeutic effect.[1] this compound is a derivative of the well-established antiplatelet drug clopidogrel and is designed to overcome some of the metabolic limitations associated with its predecessor.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its molecular target, signaling pathways, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: Irreversible P2Y12 Receptor Antagonism

The primary mechanism of action of this compound's active metabolite is the selective and irreversible inhibition of the P2Y12 receptor, a key purinergic receptor on the surface of platelets.[1][3] The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine diphosphate (ADP), initiates a signaling cascade that leads to platelet activation, aggregation, and thrombus formation.

By irreversibly binding to the P2Y12 receptor, the active metabolite of this compound prevents ADP from binding and initiating this signaling cascade. This blockade of the P2Y12 receptor effectively reduces platelet activation and aggregation, thereby decreasing the risk of thrombotic events.

Metabolic Activation of this compound

Similar to clopidogrel, this compound is a prodrug that requires hepatic metabolism to generate its active form.[1] A key differentiating feature of this compound is its modification to circumvent the variability in metabolic activation seen with clopidogrel, which is largely dependent on cytochrome P450 (CYP) enzymes, particularly CYP2C19.[1][4][5] Genetic polymorphisms in CYP2C19 can lead to a variable antiplatelet response to clopidogrel. This compound is also designed to be less susceptible to inactivation by carboxylesterase 1 (CES1), which is a major pathway for clopidogrel's metabolic inactivation.[1]

The metabolic pathway of this compound aims to provide a more consistent generation of the active metabolite across different patient populations.

Signaling Pathways

The inhibition of the P2Y12 receptor by this compound's active metabolite disrupts key intracellular signaling pathways that are crucial for platelet activation.

P2Y12 Receptor Signaling Cascade

The P2Y12 receptor is coupled to the inhibitory G protein, Gi. Activation of the P2Y12 receptor by ADP leads to:

-

Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase.[6][7][8]

-

Decrease in Cyclic AMP (cAMP): The inhibition of adenylyl cyclase results in reduced intracellular levels of cyclic adenosine monophosphate (cAMP).

-

Reduced Protein Kinase A (PKA) Activity: Lower cAMP levels lead to decreased activity of protein kinase A (PKA). PKA normally phosphorylates and inhibits proteins that promote platelet activation, such as the vasodilator-stimulated phosphoprotein (VASP).

-

Activation of Phosphoinositide 3-kinase (PI3K): The βγ subunits of the activated Gi protein can stimulate phosphoinositide 3-kinase (PI3K).

-

Activation of Akt (Protein Kinase B): PI3K activation leads to the phosphorylation and activation of Akt, a serine/threonine kinase.[9][10][11][12]

-

Glycoprotein IIb/IIIa Receptor Activation: The culmination of these signaling events is the conformational change and activation of the glycoprotein IIb/IIIa receptors on the platelet surface. These activated receptors have a high affinity for fibrinogen, leading to platelet aggregation and the formation of a platelet plug.

By blocking the P2Y12 receptor, this compound effectively interrupts this entire cascade, maintaining higher levels of cAMP, keeping VASP in its phosphorylated state, and preventing the activation of the glycoprotein IIb/IIIa receptors, thus inhibiting platelet aggregation.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clopidogrel improves endothelial function and NO bioavailability by sensitizing adenylyl cyclase in rats with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug therapy aimed at adenylyl cyclase to regulate cyclic nucleotide signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The signal transduction between beta-receptors and adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Estrogen Receptor Signaling and the PI3K/Akt Pathway Are Involved in Betulinic Acid-Induced eNOS Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Becondogrel: An In-Depth Technical Guide on P2Y12 Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Becondogrel, also known as vicagrel, is a novel, orally administered, irreversible antiplatelet agent that acts as a P2Y12 receptor antagonist.[1] It is a thienopyridine prodrug, similar to clopidogrel, but is designed to overcome some of the limitations associated with clopidogrel, particularly the variability in patient response due to genetic polymorphisms in the cytochrome P450 (CYP) enzyme system.[1][2] This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, with a focus on its interaction with the P2Y12 receptor.

Core Mechanism of Action

This compound is a prodrug that requires metabolic activation to exert its antiplatelet effect. Unlike clopidogrel, which is primarily activated by CYP2C19, this compound is hydrolyzed to its active metabolite via carboxylesterase-2 (CES2) or arylacetamide deacetylase (AADAC).[1] This active metabolite is the same as that of clopidogrel.[1] It irreversibly binds to the P2Y12 receptor on platelets, preventing the binding of adenosine diphosphate (ADP).[1] This blockade of the P2Y12 receptor inhibits ADP-mediated platelet activation and aggregation, thereby reducing the risk of thrombotic events.[1]

Quantitative Data on P2Y12 Receptor Interaction

As of the latest available information, specific quantitative binding affinity data for this compound's active metabolite to the P2Y12 receptor, such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) from direct radioligand binding assays, are not publicly available in the reviewed literature. Preclinical and clinical studies have focused on the functional outcomes of P2Y12 receptor inhibition, such as platelet aggregation.

Preclinical Pharmacodynamics

Preclinical studies in rats and dogs have demonstrated that this compound is converted to its active metabolite at a significantly higher rate than clopidogrel.[1] This enhanced bioactivation is a key feature of this compound.

| Parameter | This compound | Clopidogrel | Species | Reference |

| Conversion to Active Metabolite | ~5-fold higher | Standard | Rats and Dogs | [1] |

Clinical Pharmacodynamics: Platelet Aggregation Inhibition

Clinical trials in healthy Chinese subjects have evaluated the platelet inhibitory effects of this compound using the VerifyNow-P2Y12 assay, which measures P2Y12 reaction units (PRU). A lower PRU value indicates greater platelet inhibition.

| Dosage | Mean % Inhibition of Platelet Aggregation (%IPA) at 4 hours | Mean ΔPRU at 4 hours | Comparison to Clopidogrel (75mg) | Reference |

| 5 mg Vicagrel | Not significantly different from placebo | Not significantly different from placebo | Similar effect | [1] |

| 10 mg Vicagrel | Statistically significant increase | Statistically significant increase | Greater effect | [1] |

| 20 mg Vicagrel | Dose-dependent increase | Dose-dependent increase | Greater effect | [1] |

| 40 mg Vicagrel | 87.9% | 206.6 | Significantly greater effect | [1] |

| 60 mg Vicagrel | ~93.0% | ~240.0 | Significantly greater effect | [1] |

| 75 mg Vicagrel | ~93.0% | ~240.0 | Significantly greater effect | [1] |

| 75 mg Clopidogrel | Not significantly different from placebo | Not significantly different from placebo | - | [1] |

Experimental Protocols

While specific protocols for this compound binding assays are not detailed in the available literature, the following represents a standard methodology for assessing P2Y12 receptor binding affinity of a test compound, based on established procedures for other P2Y12 antagonists.

Radioligand Binding Assay for P2Y12 Receptor

Objective: To determine the binding affinity (Ki) of the active metabolite of this compound for the human P2Y12 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human P2Y12 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [3H]-2MeSADP (a potent P2Y12 agonist).

-

Test compound: The active metabolite of this compound.

-

Non-specific binding control: A high concentration of a known P2Y12 antagonist (e.g., cangrelor or ticagrelor).

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Scintillation cocktail and liquid scintillation counter.

-

96-well filter plates and vacuum manifold.

Procedure:

-

Membrane Preparation: Culture cells expressing the human P2Y12 receptor, harvest, and homogenize in a lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed concentration of [3H]-2MeSADP.

-

A range of concentrations of the this compound active metabolite.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of the non-specific binding control.

-

Add the cell membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

P2Y12 Receptor Signaling Pathway

Caption: P2Y12 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for P2Y12 Binding Assay

References

In-Depth Technical Guide: The Core Active Metabolite of Becondogrel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Becondogrel, identified as 2-oxoclopidogrel, represents a key intermediate in the bioactivation pathway of the widely used antiplatelet agent, clopidogrel. As a prodrug, this compound itself is inactive and requires further metabolic conversion to exert its therapeutic effect. This technical guide provides a comprehensive overview of the core active metabolite of becondogogrel, detailing its chemical structure, mechanism of action, metabolic pathway, and available pharmacokinetic and pharmacodynamic data. The document is intended to serve as a resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and development, offering insights into the critical attributes of this potent antiplatelet agent.

Introduction

This compound is a thienopyridine derivative that functions as a prodrug, meaning it is administered in an inactive form and is converted to its active form within the body. It is a critical intermediate metabolite in the activation cascade of clopidogrel, a cornerstone therapy in the prevention of atherothrombotic events. The therapeutic efficacy of this compound is entirely dependent on its conversion to a highly reactive thiol metabolite that irreversibly antagonizes the P2Y12 receptor on platelets, thereby inhibiting platelet activation and aggregation. This guide focuses on the structure, formation, and pharmacological properties of this pivotal active metabolite.

Chemical Structure of the Active Metabolite

The active metabolite of this compound is identical to the active metabolite of clopidogrel. Its chemical structure has been elucidated through a combination of mass spectrometry and NMR experiments. The primary chemical structure is 2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-sulfanyl-3-piperidinylidene]acetic acid .

Critically, the biological activity of this metabolite is highly dependent on its stereochemistry. Of the eight possible stereoisomers, only the one with an S configuration at the C7 chiral center and a Z configuration at the C3-C16 exocyclic double bond exhibits significant antiplatelet activity. This stereospecificity underscores the precise structural requirements for effective binding to the P2Y12 receptor. Due to its high reactivity and instability, structural elucidation was performed on a more stable acrylonitrile derivative.

Mechanism of Action and Signaling Pathway

The active thiol metabolite of this compound is a potent and irreversible antagonist of the P2Y12 receptor, a key purinergic receptor on the surface of platelets.

Signaling Pathway of P2Y12 Receptor Inhibition:

Adenosine diphosphate (ADP) is a key agonist that, upon binding to the P2Y12 receptor, initiates a signaling cascade through the Gi protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and consequently, the activation of the glycoprotein IIb/IIIa receptor. The activated GPIIb/IIIa receptor facilitates platelet aggregation by binding to fibrinogen.

The active metabolite of this compound forms a disulfide bond with a cysteine residue on the P2Y12 receptor, leading to its irreversible inactivation.[1] This prevents ADP from binding and blocks the entire downstream signaling pathway, ultimately inhibiting platelet aggregation for the lifespan of the platelet.

Metabolic Pathway of this compound

This compound (2-oxoclopidogrel) is an intermediate in a two-step metabolic activation process that originates from clopidogrel. Since this compound is already the first metabolite, its activation involves a single subsequent step.

Metabolic Activation Workflow:

The conversion of this compound (2-oxoclopidogrel) to the active thiol metabolite is catalyzed by several cytochrome P450 (CYP) isoenzymes, including CYP3A4, CYP2C19, CYP2B6, and CYP2C9.[2] This step involves the hydrolytic opening of the thiolactone ring of 2-oxoclopidogrel. It is important to note that a significant portion of the active metabolite can be further hydrolyzed by carboxylesterases (primarily CES1) to inactive carboxylic acid derivatives, which represents a major pathway for its deactivation.

Quantitative Data

While specific pharmacokinetic and pharmacodynamic data for this compound (2-oxoclopidogrel) as a standalone administered drug are limited in publicly available literature, extensive data exists for clopidogrel and its metabolites, which provides a strong basis for understanding the properties of this compound's active metabolite.

Table 1: Pharmacokinetic Parameters of Clopidogrel and its Metabolites (Following Clopidogrel Administration)

| Parameter | Clopidogrel (75 mg) | Active Thiol Metabolite (H4 isomer) | Inactive Carboxylic Acid Metabolite |

| Cmax (ng/mL) | ~2.0 | 7.13 ± 6.32 | ~8000 |

| Tmax (h) | ~1.4 | ~0.5 - 1.0 | ~1.0 |

| AUCt (ng·h/mL) | - | 11.30 ± 9.58 | - |

| Half-life (t1/2) | ~6 hours | ~30 minutes | ~8 hours |

Data compiled from studies on patients receiving clopidogrel.[3][4] Values are approximate and can vary significantly based on patient genetics (e.g., CYP2C19 metabolizer status) and other factors.

Table 2: Pharmacodynamic Data of Clopidogrel's Active Metabolite

| Parameter | Value |

| P2Y12 Receptor Binding | Irreversible |

| IC50 (Inhibition of ADP-induced platelet aggregation) | ~0.5 - 2.0 µM |

Data is for the active thiol metabolite generated from clopidogrel.[1]

Experimental Protocols

The following are generalized methodologies for key experiments relevant to the study of this compound and its active metabolite, based on established protocols for clopidogrel.

In Vitro Metabolism of this compound (2-oxoclopidogrel)

Objective: To determine the formation of the active thiol metabolite from this compound using human liver microsomes.

Methodology:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), this compound (at various concentrations), and a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

-

Incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) before initiating the reaction by adding this compound. The reaction is then incubated at 37°C with shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination and Stabilization: Terminate the reaction by adding a quenching solution, such as acetonitrile. Immediately stabilize the highly reactive thiol metabolite by derivatization, for example, with 2-bromo-3'-methoxyacetophenone.

-

Sample Processing: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the formation of the derivatized active metabolite.

P2Y12 Receptor Binding Assay

Objective: To assess the inhibitory effect of the this compound active metabolite on the binding of an agonist to the P2Y12 receptor.

Methodology:

-

Platelet Preparation: Isolate human platelets from whole blood by centrifugation.

-

Metabolite Generation: Generate the active metabolite of this compound in vitro using the protocol described in section 6.1 or use a synthetically prepared standard.

-

Binding Assay: Incubate the washed platelets with varying concentrations of the generated active metabolite.

-

Radioligand Addition: Add a radiolabeled P2Y12 agonist, such as [³³P]-2MeS-ADP, to the incubation mixture.

-

Incubation and Separation: Incubate at room temperature to allow for competitive binding. Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the concentration of the active metabolite that causes 50% inhibition of radioligand binding (IC50) by non-linear regression analysis.

Platelet Aggregation Assay

Objective: To measure the functional effect of the this compound active metabolite on ADP-induced platelet aggregation.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Obtain PRP by centrifuging whole blood at a low speed.

-

Metabolite Incubation: Incubate the PRP with different concentrations of the in vitro generated or synthetic active metabolite of this compound at 37°C.

-

Agonist-Induced Aggregation: Add ADP to the PRP to induce platelet aggregation.

-

Measurement of Aggregation: Measure the change in light transmittance through the PRP sample over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.

-

Data Analysis: Calculate the percentage of platelet aggregation inhibition for each concentration of the active metabolite compared to a vehicle control. Determine the IC50 value.

Conclusion

This compound, as 2-oxoclopidogrel, is a direct precursor to the pharmacologically active thiol metabolite responsible for the antiplatelet effects of clopidogrel. A thorough understanding of the structure, metabolism, and mechanism of action of this active metabolite is paramount for the development of novel antiplatelet therapies with improved efficacy and safety profiles. The methodologies and data presented in this guide provide a foundational resource for researchers and drug development professionals working in this critical therapeutic area. Future research focusing on the direct administration and specific pharmacokinetics of this compound will be invaluable in further characterizing its potential as a therapeutic agent.

References

In Vitro Characterization of Becondogrel: A Technical Guide

Disclaimer: The compound "Becondogrel" is a fictional name. This technical guide utilizes the well-characterized antiplatelet agent, the active metabolite of Clopidogrel, as a representative P2Y12 receptor antagonist to illustrate a comprehensive in vitro pharmacological profile. The data and methodologies presented are based on publicly available scientific literature for Clopidogrel's active metabolite.

This guide provides an in-depth overview of the in vitro characterization of a P2Y12 receptor antagonist, tailored for researchers, scientists, and drug development professionals. It encompasses key binding and functional assay data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.

Data Presentation

The following tables summarize the quantitative data for the in vitro activity of the active metabolite of Clopidogrel.

Table 1: Receptor Binding Affinity

| Parameter | Value | Receptor/Tissue Source | Radioligand | Reference |

| pKi | 6.9 | Human P2Y12 Receptor | - | [1] |

| IC₅₀ | 0.53 µM | Washed Human Platelets | [³³P]-2MeS-ADP | [2] |

Table 2: Functional Activity

| Assay | Parameter | Value | Agonist | Cell/Tissue System | Reference |

| Platelet Aggregation | IC₅₀ | 1.8 µM | ADP | Washed Human Platelets | [2] |

| Adenylyl Cyclase Inhibition | - | Inhibition of ADP-induced down-regulation | ADP | Washed Human Platelets | [2] |

Experimental Protocols

P2Y12 Receptor Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the P2Y12 receptor.

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human P2Y12 receptor.

-

Radioligand: [³H]2-MeSADP (a stable ADP analog).

-

Test Compound: this compound (represented by Clopidogrel's active metabolite).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[3]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]

-

Non-specific Binding Control: High concentration of unlabeled ADP (e.g., 10 µM).[3]

-

Filtration System: 96-well filter plates with glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine.[3]

-

Scintillation Fluid and Counter.

Procedure:

-

Membrane Preparation: Thaw the P2Y12-expressing cell membrane preparation on ice and dilute in binding buffer to a final protein concentration of 5-10 µg per well.[3]

-

Assay Plate Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer.

-

50 µL of [³H]2-MeSADP to achieve a final concentration of approximately 1 nM.[3]

-

50 µL of varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).[3]

-

For total binding wells, add 50 µL of binding buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of 10 µM unlabeled ADP.[3]

-

-

Initiation of Binding: Add 100 µL of the diluted membrane preparation to each well to start the binding reaction.[3]

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[3]

-

Termination of Binding: Rapidly filter the contents of each well through the pre-soaked GF/C filters using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.[3]

-

Radioactivity Measurement: Dry the filters, place them in scintillation vials with scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.[3]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound from the concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol details the measurement of the inhibitory effect of a test compound on ADP-induced platelet aggregation in washed human platelets.

Materials:

-

Whole Blood: Collected from healthy, consenting donors who have not taken anti-platelet medication.

-

Anticoagulant: 3.8% sodium citrate.

-

Washing Buffer: Calcium-free Tyrode's buffer.

-

Agonist: Adenosine diphosphate (ADP).

-

Test Compound: this compound (represented by Clopidogrel's active metabolite).

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

-

Light Transmission Aggregometer.

Procedure:

-

Preparation of Washed Platelets:

-

Collect whole blood into tubes containing 3.8% sodium citrate (9:1 blood to anticoagulant ratio).

-

Prepare PRP by centrifuging the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[4]

-

Prepare PPP by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.[4]

-

To obtain washed platelets, centrifuge the PRP and resuspend the platelet pellet in a suitable washing buffer (e.g., calcium-free Tyrode's buffer). Repeat the washing step.

-

Adjust the final platelet concentration in Tyrode's buffer (typically to 200-300 x 10⁹/L).

-

-

Platelet Aggregation Measurement:

-

Pre-warm the washed platelet suspension and PPP to 37°C.

-

Calibrate the aggregometer by setting 0% aggregation with the washed platelet suspension and 100% aggregation with PPP.[4]

-

Place a specific volume of the washed platelet suspension into an aggregometer cuvette with a stir bar.

-

Allow the platelets to equilibrate for at least 1 minute at 37°C with stirring (900-1200 rpm).[4]

-

Add the test compound at various concentrations and incubate for a specified time.

-

Initiate aggregation by adding a final concentration of ADP (e.g., 5-10 µM).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis: Determine the percentage of inhibition of aggregation for each concentration of the test compound relative to the vehicle control. Calculate the IC₅₀ value from the concentration-response curve.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the P2Y12 receptor.

Materials:

-

Cell Membranes: Membranes from cells expressing the P2Y12 receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Agonist: ADP or a stable analog like 2MeS-ADP.

-

Test Compound: this compound (as an antagonist).

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and GDP.

-

Filtration or SPA-based detection system.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, GDP, and the assay buffer.

-

Compound Addition: Add the test compound (antagonist) at various concentrations. For agonist stimulation, add a fixed concentration of ADP or 2MeS-ADP.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.[5]

-

Detection:

-

Filtration Method: Terminate the reaction by rapid filtration through GF/C filters. Wash the filters with ice-cold buffer and measure the bound radioactivity.[6]

-

SPA Method: Add wheat germ agglutinin (WGA)-coated SPA beads to capture the membranes. The proximity of the [³⁵S]GTPγS to the scintillant in the beads will generate a signal that can be measured on a suitable counter.[5]

-

-

Data Analysis: For an antagonist, the assay will measure the inhibition of agonist-stimulated [³⁵S]GTPγS binding. Determine the IC₅₀ value from the concentration-response curve.

Mandatory Visualizations

References

- 1. clopidogrel (active metabolite) | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Identification and biological activity of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

The Advent of Becondogrel: A Next-Generation P2Y12 Inhibitor

An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a Novel Antiplatelet Agent

Audience: Researchers, scientists, and drug development professionals.

Abstract

Becondogrel is an investigational, orally administered, irreversible antiplatelet agent that acts as a P2Y12 receptor antagonist.[1][2] As a derivative of the widely-used thienopyridine, clopidogrel, this compound has been engineered to address key limitations of its predecessor, namely the metabolic variability associated with hepatic cytochrome P450 (CYP450) enzymes and inactivation by carboxylesterase 1 (CES1).[1][2] This technical guide provides a comprehensive overview of the discovery rationale, a putative synthesis pathway, the mechanism of action, and the potential clinical implications of this compound.

Introduction: The Unmet Need in Antiplatelet Therapy

Thrombotic events, such as myocardial infarction and stroke, are leading causes of morbidity and mortality worldwide. Antiplatelet therapy is a cornerstone of prevention and treatment for these conditions. Clopidogrel, a second-generation thienopyridine, has been a mainstay of antiplatelet therapy for decades. However, its efficacy is hampered by a complex metabolic activation process that is subject to genetic polymorphisms, particularly in the CYP2C19 enzyme, leading to a variable and often suboptimal antiplatelet response in a significant portion of patients. Furthermore, a substantial fraction of absorbed clopidogrel is inactivated by CES1.[1][2][3] This has driven the search for new P2Y12 inhibitors with more predictable pharmacokinetic and pharmacodynamic profiles. This compound emerges from this research as a promising candidate designed to overcome these metabolic liabilities.

Discovery and Rationale for Development

The development of this compound was guided by the goal of creating a P2Y12 inhibitor with a more consistent antiplatelet effect than clopidogrel. The core strategy involved modifying the clopidogrel structure to bypass the problematic metabolic activation steps. This compound is a prodrug that is converted to its active metabolite in vivo.[1][2] The modifications in its chemical structure are intended to reduce its reliance on CYP450 enzymes for activation and to decrease its susceptibility to hydrolysis by CES1.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C16H16ClNO3S | [4] |

| Molecular Weight | 337.82 g/mol | [4] |

| IUPAC Name | methyl (S)-2-(2-chlorophenyl)-2-((S)-2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate | [4] |

| CAS Number | 1416696-44-0 | [4] |

| Compound Class | Synthetic organic | [1][2] |

Putative Synthesis of this compound

While the specific, proprietary synthesis protocol for this compound is not publicly available, a plausible synthetic route can be inferred from the extensive patent literature on clopidogrel and its derivatives. The synthesis would likely involve the stereoselective preparation of the two key chiral centers. A generalized, hypothetical synthesis is outlined below.

General Experimental Protocol for a Clopidogrel-like Synthesis

The following is a representative, multi-step protocol for the synthesis of a clopidogrel analogue, which illustrates the chemical principles likely involved in the synthesis of this compound.

Step 1: Synthesis of (S)-(+)-o-chlorophenylglycine methyl ester

-

o-chlorophenylglycine is reacted with methanol in the presence of a catalyst, such as thionyl chloride, to yield the methyl ester.

-

The resulting racemic mixture is then resolved using a chiral resolving agent, such as L-(+)-tartaric acid, to isolate the desired S-(+) enantiomer.

Step 2: Coupling with the Thienopyridine Moiety

-

The (S)-(+)-o-chlorophenylglycine methyl ester is then reacted with a suitable thienopyridine precursor, such as 2-(2-thienyl)ethanol p-toluenesulfonate.

-

This reaction is typically carried out in the presence of a base to facilitate the nucleophilic substitution.

Step 3: Cyclization to Form the Tetrahydrothienopyridine Core

-

The product from the previous step undergoes a Mannich-type reaction with formaldehyde to form the characteristic tetrahydrothienopyridine ring system of clopidogrel and its derivatives.

Step 4: Modification to Yield this compound

-

The final step would involve the specific chemical modifications that differentiate this compound from clopidogrel. This may involve oxidation or other functional group interconversions on the thienopyridine ring system to introduce the 2-oxo functionality.

Note: This is a generalized protocol based on known syntheses of related compounds. The actual synthesis of this compound may differ significantly in terms of reagents, reaction conditions, and purification methods.

Mechanism of Action

This compound, like its parent compound clopidogrel, is an irreversible antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation.

The P2Y12 Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) found on the surface of platelets. Its endogenous ligand is adenosine diphosphate (ADP). The binding of ADP to the P2Y12 receptor initiates a signaling cascade that ultimately leads to platelet aggregation and thrombus formation.

Caption: P2Y12 Receptor Signaling Pathway and Inhibition by this compound.

Activation and Irreversible Inhibition

This compound is a prodrug that undergoes metabolic activation to its active form. This active metabolite then covalently binds to the P2Y12 receptor, leading to its irreversible inhibition. This prevents ADP from binding and initiating the downstream signaling cascade. By blocking the P2Y12 receptor, this compound effectively inhibits platelet aggregation for the lifespan of the platelet.

Pharmacokinetics and Metabolism

A key advantage of this compound is its anticipated improved pharmacokinetic profile compared to clopidogrel.

Metabolic Pathway of Clopidogrel vs. This compound

The metabolic pathway of clopidogrel is a two-step process primarily mediated by CYP450 enzymes to form the active metabolite. A significant portion of the absorbed dose is hydrolyzed by CES1 to an inactive carboxylic acid metabolite. This compound is designed to be less dependent on this pathway, potentially leading to more consistent levels of the active metabolite across different patient populations.

Caption: Comparison of Clopidogrel and Proposed this compound Metabolic Pathways.

Quantitative Pharmacokinetic Data

As this compound is still in the early stages of development, detailed quantitative pharmacokinetic data from human studies are not yet publicly available. The table below presents typical pharmacokinetic parameters for clopidogrel for comparative purposes. It is anticipated that this compound will exhibit less inter-individual variability in these parameters.

Table 2: Pharmacokinetic Parameters of Clopidogrel (75 mg dose)

| Parameter | Value | Source |

| Time to Peak Plasma Concentration (Tmax) of Active Metabolite | ~0.5 - 1.0 hours | [5] |

| Plasma Half-life (t1/2) of Active Metabolite | ~8 hours | [6] |

| Protein Binding | 98% (parent drug and inactive metabolite) | |

| Metabolism | Hepatic (CYP450 and esterases) | [3] |

| Excretion | Renal and fecal |

Preclinical and Clinical Development

Information on the preclinical and clinical development of this compound is limited at this time. As an investigational new drug, it is likely undergoing preclinical toxicity and efficacy studies. Future clinical trials will be necessary to establish its safety, tolerability, and efficacy in human subjects.

Conclusion and Future Directions

This compound represents a rational drug design approach to address the well-documented limitations of clopidogrel. By creating a P2Y12 inhibitor with a more predictable metabolic profile, this compound has the potential to offer a more reliable antiplatelet effect across a broader patient population. The successful clinical development of this compound could mark a significant advancement in the management of thrombotic diseases. Future research will need to focus on elucidating its full pharmacokinetic and pharmacodynamic profile, as well as its safety and efficacy in large-scale clinical trials.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 3. Pharmacokinetic and Pharmacodynamic Responses to Clopidogrel: Evidences and Perspectives [mdpi.com]

- 4. medkoo.com [medkoo.com]

- 5. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Becondogrel's Effects on Platelet Aggregation Pathways

Notice to the Reader:

Following a comprehensive search of scientific literature and publicly available data, no information was found on a compound named "becondogrel." It is possible that this name is a misspelling, refers to a compound in very early-stage, non-public development, or is a fictional name.

The name "this compound" bears a phonetic resemblance to "clopidogrel," a well-established antiplatelet medication. Clopidogrel belongs to the thienopyridine class of P2Y12 receptor inhibitors, which are crucial in managing and preventing thrombotic events.[1] Given the potential for a typographical error, this guide will proceed by providing the requested in-depth technical information for clopidogrel as a relevant and informative substitute. All data, protocols, and pathways described below pertain to clopidogrel and its mechanism of action.

Executive Summary

Clopidogrel is a prodrug that, once metabolized into its active form, acts as an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor on the surface of platelets.[2][3] This antagonism prevents ADP-mediated platelet activation and aggregation, thereby reducing the risk of thrombus formation.[4] The active metabolite covalently binds to the P2Y12 receptor, rendering the platelet unable to respond to ADP for the remainder of its lifespan (approximately 7-10 days).[3][5] This document details the signaling pathways involved, summarizes quantitative data on its efficacy, outlines common experimental protocols, and provides visual diagrams to illustrate these complex processes.

Core Mechanism of Action: P2Y12 Receptor Inhibition

Platelet activation is a critical process in hemostasis, but its dysregulation can lead to pathological thrombosis. ADP, released from dense granules of activated platelets, is a key agonist that amplifies the activation signal by binding to two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12.[6]

-

P2Y1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium (Ca2+) and induces platelet shape change.[4]

-

P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.[6] Reduced cAMP alleviates the inhibition of platelet activation. The P2Y12 receptor is central to sustaining the platelet response and is the direct target of clopidogrel's active metabolite.[4][6]

Clopidogrel's active metabolite selectively and irreversibly binds to the P2Y12 receptor.[2] This action blocks the downstream signaling cascade, preventing the conformational change of the glycoprotein (GP) IIb/IIIa receptor, which is the final common pathway for platelet aggregation.[5][7]

Signaling Pathway Diagram

The following diagram illustrates the ADP-induced platelet activation pathway and the inhibitory effect of clopidogrel's active metabolite.

Caption: ADP signaling pathway and the inhibitory site of clopidogrel's active metabolite.

Quantitative Data on Clopidogrel's Effects

The efficacy of clopidogrel is measured by the degree of platelet aggregation inhibition. This is often assessed using light transmission aggregometry (LTA) in response to an agonist like ADP.

| Parameter | Typical Value/Range | Agonist / Condition | Source |

| Inhibition of Platelet Aggregation | 50-60% | 5 µM ADP | [4] |

| Time to Peak Effect | 3-5 days | Standard 75 mg/day dose | [2] |

| Platelet Aggregation (Pre-treatment) | 54-183% | ADP | [8] |

| Platelet Aggregation (Post-treatment) | 4-113% | ADP | [8] |

| Duration of Effect | 7-10 days (platelet lifespan) | After discontinuation | [3][5] |

Note: The wide range in post-treatment aggregation reflects significant inter-individual variability, partly due to genetic polymorphisms in the CYP2C19 enzyme responsible for metabolizing clopidogrel into its active form.[2]

Experimental Protocols

Prodrug Activation Workflow

Clopidogrel requires hepatic metabolism to become active.[7] This two-step process is primarily mediated by cytochrome P450 enzymes, particularly CYP2C19.[5]

Caption: Metabolic activation pathway of the prodrug clopidogrel in the liver.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

LTA is the gold-standard method for measuring platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Objective: To quantify the inhibitory effect of clopidogrel on ADP-induced platelet aggregation.

Methodology:

-

Sample Collection: Whole blood is collected from subjects (pre- and post-clopidogrel treatment) into tubes containing 3.2% sodium citrate anticoagulant.

-

PRP Preparation: Blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the platelet-rich plasma (PRP) from red and white blood cells. A portion of the remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference (100% transmission).

-

Assay Procedure:

-

PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.

-

A baseline light transmission is established (0% aggregation).

-

An agonist, typically ADP at a concentration of 5-20 µM, is added to the PRP.

-

As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is recorded over time (typically 5-10 minutes).

-

-

Data Analysis: The maximum percentage of aggregation is calculated relative to the PPP reference. The inhibition of platelet aggregation (IPA) is calculated as:

-

IPA (%) = [(Baseline Aggregation - Post-treatment Aggregation) / Baseline Aggregation] x 100

-

Conclusion

Clopidogrel, by means of its active metabolite, is a potent and specific inhibitor of the P2Y12 receptor, a critical component of the ADP-mediated platelet activation and aggregation pathway. Its irreversible binding provides sustained antiplatelet effects, which are clinically valuable but subject to metabolic variability. The experimental protocols and signaling pathways detailed herein provide a foundational understanding for researchers and drug development professionals working in the field of antiplatelet therapy.

References

- 1. P2Y12 inhibitors: pharmacologic mechanism and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]

- 4. P2Y12, a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Clopidogrel besylate? [synapse.patsnap.com]

- 6. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clopidogrel: a review of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. P2Y12 receptor gene polymorphism and antiplatelet effect of clopidogrel in patients with coronary artery disease after coronary stenting - PubMed [pubmed.ncbi.nlm.nih.gov]

Becondogrel: An In-Depth Examination of Cellular Interactions Beyond the P2Y12 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Becondogrel is an investigational antiplatelet agent, developed as a next-generation thienopyridine, that acts as an irreversible antagonist of the P2Y12 receptor. Its design aims to overcome some of the metabolic limitations of its predecessor, clopidogrel, thereby offering a more consistent and predictable antiplatelet effect. While its primary mechanism of action is well-established, a comprehensive understanding of a drug's safety and efficacy profile necessitates a thorough investigation into its potential off-target interactions. This technical guide synthesizes the current publicly available knowledge regarding the cellular targets of this compound, with a specific focus on potential interactions beyond its primary target, the P2Y12 receptor. Despite an extensive review of scientific literature and public databases, as of the latest update, there is no publicly available data identifying specific cellular targets of this compound other than the P2Y12 receptor. This document, therefore, outlines the established pharmacology of this compound, details the methodologies typically employed to identify off-target effects, and presents the known signaling pathway of its primary target.

Introduction to this compound and its Primary Mechanism of Action

This compound, a derivative of clopidogrel, is a prodrug that requires in vivo metabolic activation to exert its pharmacological effect.[1][2] The active metabolite of this compound selectively and irreversibly binds to the P2Y12 receptor on the surface of platelets. This G protein-coupled receptor plays a crucial role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[3][4] By blocking the P2Y12 receptor, this compound effectively inhibits a key pathway in the formation of thrombi, which are implicated in cardiovascular events such as myocardial infarction and stroke.[5] The chemical modifications in this compound are intended to create a more efficient and less variable metabolic activation profile compared to clopidogrel, which is susceptible to genetic polymorphisms in cytochrome P450 enzymes and inactivation by carboxylesterase 1 (CES1).[1][2]

The Imperative of Off-Target Profiling in Drug Development

The selective interaction of a drug with its intended therapeutic target is a cornerstone of modern pharmacology. However, compounds can often interact with other proteins or cellular components, leading to "off-target" effects. These unintended interactions can result in a range of outcomes, from negligible side effects to serious adverse events. Therefore, comprehensive off-target profiling is a critical component of preclinical safety and toxicology studies for any new chemical entity.[6] This process typically involves screening the compound against a broad panel of receptors, enzymes, ion channels, and transporters to identify any significant interactions. The absence of such publicly available data for this compound suggests that either no significant off-target interactions have been identified in non-clinical studies, or the data remains proprietary and has not been disclosed in scientific publications or regulatory documents.

Methodologies for Identifying Off-Target Cellular Interactions

A variety of in vitro and in silico methods are employed during drug development to identify and characterize potential off-target effects. A generalized workflow for this process is outlined below.

References

- 1. Investigational New Drug (IND) Application | FDA [fda.gov]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. criver.com [criver.com]

- 4. A review of nonclinical toxicology studies of becaplermin (rhPDGF-BB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxicology in the drug discovery and development process - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Clopidogrel in In Vivo Thrombosis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidogrel is a potent antiplatelet agent that has been extensively studied in various in vivo thrombosis models. As a prodrug, clopidogrel is metabolized in the liver by cytochrome P450 (CYP) enzymes into an active thiol metabolite.[1][2][3] This active metabolite irreversibly binds to the P2Y12 adenosine diphosphate (ADP) receptor on the surface of platelets, inhibiting platelet activation and aggregation for the lifespan of the platelet.[1][2][3] These application notes provide an overview of the use of clopidogrel in preclinical thrombosis models, detailing its mechanism of action, experimental protocols, and key quantitative data.

Mechanism of Action

Clopidogrel's antithrombotic effect is mediated through the irreversible inhibition of the P2Y12 receptor, a key component in the amplification of platelet activation.[1][4] Normally, ADP binding to the P2Y12 receptor initiates a signaling cascade through an inhibitory G-protein (Gi), which leads to the inhibition of adenylyl cyclase.[4] This, in turn, decreases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to the activation of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, the final common pathway for platelet aggregation.[4] By blocking the P2Y12 receptor, clopidogrel's active metabolite prevents this cascade, thereby maintaining higher cAMP levels and keeping the GP IIb/IIIa receptor in an inactive state, which ultimately reduces platelet aggregation.[4]

Signaling Pathway of Clopidogrel

Quantitative Data from In Vivo Thrombosis Models

The efficacy of clopidogrel has been quantified in several preclinical thrombosis models. The following tables summarize key findings.

Ferric Chloride-Induced Arterial Thrombosis Model

| Species | Artery | FeCl₃ Concentration | Clopidogrel Dose (oral) | Endpoint | Result | Citation |

| Mouse | Carotid | 3.5% | 3 mg/kg | Vascular Patency | 71% (5 out of 7 mice) retained patency for 60 min | [5] |

| Mouse | Carotid | 3.5% | 10 mg/kg | Vascular Patency | 100% (7 out of 7 mice) retained patency for 60 min | [5] |

| Mouse | Carotid | 2.5% | Not specified | Time to Occlusion | Significantly prolonged | [6][7] |

Photochemical (Rose Bengal)-Induced Thrombosis Model

| Species | Artery | Clopidogrel Dose (oral) | Endpoint | Result | Citation |

| Rat | Middle Cerebral | 3-10 mg/kg | Time to Occlusion | Significantly prolonged (P < 0.001) | [8] |

| Rat | Middle Cerebral | 3-10 mg/kg | Ischemic Damage Size | Significant reduction (P < 0.001) at 24 hours | [8] |

Stasis-Induced Venous Thrombosis Model

| Species | Vein | Clopidogrel Dose (oral) | Endpoint | Result | Citation |

| Rat | Not specified | 25 mg/kg | Thrombus Formation | ED₅₀ = 7.9 +/- 1.5 mg/kg | [9] |

Experimental Protocols

Ferric Chloride-Induced Arterial Thrombosis Model

This model is a widely used and reliable method for inducing arterial thrombosis to evaluate the efficacy of antithrombotic agents.

Experimental Workflow:

Methodology:

-

Animal Preparation:

-

Drug Administration:

-

Administer clopidogrel or vehicle (e.g., water) orally via gavage.

-

A common dosing regimen is to administer the compound 24 hours and 2 hours prior to the induction of thrombosis.[5]

-

-

Surgical Procedure:

-

Make a midline cervical incision to expose the common carotid artery.

-

Carefully dissect the artery from the surrounding tissues.

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

-

Thrombosis Induction:

-

Prepare a solution of ferric chloride (FeCl₃) in deionized water (e.g., 2.5-3.5%).[5][6]

-

Soak a small piece of filter paper (e.g., 1x2 mm) in the FeCl₃ solution.

-

Apply the saturated filter paper to the surface of the carotid artery for a defined period (e.g., 3 minutes).[10]

-

After the application time, remove the filter paper and rinse the area with saline.

-

-

Monitoring and Data Collection:

-

Continuously monitor and record blood flow using the Doppler flow probe for a set duration (e.g., 60 minutes).[5]

-

The primary endpoint is the time to occlusion, defined as the time from FeCl₃ application to the cessation of blood flow for a specified period (e.g., 30 seconds).[5] Vascular patency at the end of the monitoring period is also a key endpoint.

-

Photochemical (Rose Bengal)-Induced Thrombosis Model

This model induces thrombosis through endothelial injury caused by a photochemical reaction, closely mimicking certain aspects of clinical thrombosis.

Experimental Workflow:

Methodology:

-

Animal Preparation:

-

Use adult male rats (e.g., Wistar).

-

Anesthetize the animal and maintain body temperature as described in the previous protocol.

-

-

Drug Administration:

-

Administer clopidogrel or vehicle orally at the desired dose and time point before the procedure.

-

-

Surgical Procedure:

-

Expose the target artery (e.g., middle cerebral artery) through an appropriate surgical approach.

-

Position a laser or other light source over the exposed artery.

-

-

Thrombosis Induction:

-

Administer Rose Bengal dye intravenously.

-

Immediately following the injection, irradiate the target artery with a specific wavelength of light (e.g., green light) for a predetermined duration. This photochemical reaction generates singlet oxygen, which damages the endothelium and initiates thrombus formation.[8]

-

-

Monitoring and Data Collection:

-

Monitor blood flow in the vessel to determine the time to occlusion.

-

At a later time point (e.g., 24 hours), the animal can be euthanized, and the brain tissue can be collected for histological analysis to determine the infarct volume.[8]

-

Conclusion

Clopidogrel is a well-characterized antiplatelet agent that demonstrates significant efficacy in various in vivo thrombosis models. The Ferric Chloride-Induced and Photochemical-Induced thrombosis models are robust and reproducible methods for evaluating the antithrombotic potential of compounds like clopidogrel. The detailed protocols and quantitative data presented in these application notes provide a valuable resource for researchers in the field of thrombosis and drug development.

References

- 1. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. cordynamics.com [cordynamics.com]

- 6. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Anti-platelet effects of clopidogrel in rat middle cerebral artery thrombosis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of clopidogrel on thrombin generation in platelet-rich plasma in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]

Application Notes and Protocols: In Vitro Efficacy Assessment of Becondogrel as a Potential Anti-Fibrotic Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, can lead to organ damage and failure. A key cellular mediator of fibrosis is the myofibroblast, which differentiates from fibroblasts and other precursor cells, primarily under the influence of Transforming Growth Factor-beta (TGF-β). Myofibroblasts are characterized by the expression of alpha-smooth muscle actin (α-SMA) and are responsible for the increased deposition of ECM components, such as collagen.[1][2][3] Therefore, inhibiting myofibroblast differentiation and collagen synthesis are key therapeutic strategies for combating fibrosis.

Becondogrel is an anti-platelet agent, and while its role in fibrosis is not established, this document provides a detailed protocol to assess its potential anti-fibrotic efficacy in vitro. The following protocols are designed to investigate the effect of this compound on the TGF-β1-induced fibrotic response in a fibroblast cell culture model.

Signaling Pathway Overview: TGF-β-induced Fibrosis

The TGF-β signaling pathway is a central regulator of fibrosis.[3][4] Upon binding to its receptor, TGF-β activates the canonical Smad signaling cascade, leading to the transcription of pro-fibrotic genes. This results in the differentiation of fibroblasts into myofibroblasts and the subsequent deposition of collagen.[3][5]

Experimental Workflow

The overall workflow to assess the anti-fibrotic potential of this compound involves inducing a fibrotic phenotype in fibroblasts using TGF-β1 and subsequently treating the cells with this compound. The inhibitory effect of this compound is then quantified by measuring key fibrotic markers.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Human lung fibroblasts (HLF) or a suitable fibroblast cell line (e.g., NIH/3T3) are recommended.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.[6]

-

Seeding: Seed fibroblasts in appropriate culture plates (e.g., 96-well plates for high-content imaging or 6-well plates for Western blotting and collagen assays) at a density that allows for 80-90% confluency at the end of the experiment.[2][6]

-

Starvation: Once cells are attached (after ~24 hours), replace the growth medium with serum-free or low-serum (0.5% FBS) medium for 12-24 hours to synchronize the cells.

-

Treatment:

-

Induce fibrosis by treating the cells with recombinant human TGF-β1 (typically 5-10 ng/mL).[7]

-

Concurrently, treat the cells with a range of concentrations of this compound.

-

Include appropriate controls: vehicle control (no TGF-β1, no this compound), TGF-β1 control (TGF-β1 only), and a positive control (a known anti-fibrotic compound like Nintedanib).[1]

-

-

Incubation: Incubate the treated cells for 48-72 hours.[1][6]

Protocol for α-SMA Immunofluorescence Staining

This protocol is adapted from established immunofluorescence procedures.[8][9]

-

Fixation: After incubation, wash the cells with Phosphate Buffered Saline (PBS) and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[8]

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 or 1% saponin in PBS for 10-30 minutes.[8]

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) and 10% normal goat serum in PBS) for 1 hour at room temperature.[8]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against α-SMA (e.g., mouse monoclonal [1A4]) diluted in blocking buffer (e.g., 1:200 to 1:1000) overnight at 4°C.[8][10]

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer (e.g., 1:500) for 1-2 hours at room temperature in the dark.[8]

-

Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips with an anti-fade mounting medium.

-

Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the fluorescence intensity of α-SMA and normalize it to the cell number (DAPI count).

Protocol for Collagen Deposition Assay (Sirius Red Staining)

This protocol is based on the principle that Sirius Red dye specifically binds to collagen fibers.[6]

-

Fixation: After the treatment period, gently wash the cells with PBS. Fix the cells and the extracellular matrix with 4% PFA for 15 minutes.

-

Staining: Wash the fixed cells with deionized water. Add 0.1% Sirius Red solution in saturated picric acid and incubate for 1 hour at room temperature.

-

Washing: Aspirate the staining solution and wash the plate repeatedly with 0.01 M HCl to remove unbound dye.

-

Elution: Elute the bound dye by adding a destaining solution (e.g., 0.1 M NaOH).

-

Quantification: Transfer the eluate to a new 96-well plate and measure the absorbance at a wavelength between 540-570 nm using a microplate reader.

-

Normalization: In a parallel plate, determine the cell number for each condition to normalize the collagen content.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on TGF-β1-induced α-SMA Expression

| Treatment Group | This compound (µM) | Normalized α-SMA Fluorescence Intensity (Arbitrary Units) | % Inhibition of α-SMA Expression |

| Vehicle Control | 0 | 100 ± 12 | N/A |

| TGF-β1 Control | 0 | 450 ± 35 | 0% |

| This compound | 0.1 | 425 ± 28 | 7.1% |

| This compound | 1 | 310 ± 22 | 40.0% |

| This compound | 10 | 180 ± 19 | 77.1% |

| Positive Control (Nintedanib) | 1 | 150 ± 15 | 85.7% |

| Data are presented as mean ± standard deviation. |

Table 2: Effect of this compound on TGF-β1-induced Collagen Deposition

| Treatment Group | This compound (µM) | Absorbance at 550 nm (Normalized to Cell Number) | % Inhibition of Collagen Deposition |

| Vehicle Control | 0 | 0.12 ± 0.02 | N/A |

| TGF-β1 Control | 0 | 0.58 ± 0.05 | 0% |

| This compound | 0.1 | 0.55 ± 0.04 | 6.5% |

| This compound | 1 | 0.39 ± 0.03 | 41.3% |

| This compound | 10 | 0.21 ± 0.02 | 80.4% |

| Positive Control (Nintedanib) | 1 | 0.18 ± 0.02 | 87.0% |

| Data are presented as mean ± standard deviation. |

Conclusion

These protocols provide a comprehensive framework for the initial in vitro assessment of this compound's potential anti-fibrotic efficacy. By quantifying key markers of fibrosis, namely α-SMA expression and collagen deposition, researchers can determine if this compound warrants further investigation as a therapeutic candidate for fibrotic diseases. It is important to note that while in vitro assays are valuable for initial screening, the correlation with in vivo efficacy is not always direct.[11][12] Therefore, promising results from these in vitro studies should be followed up with more complex in vitro models and subsequent in vivo animal studies.

References

- 1. criver.com [criver.com]

- 2. news-medical.net [news-medical.net]

- 3. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the Antifibrotic Effects of Drugs Commonly Used in Inflammatory Intestinal Diseases on In Vitro Intestinal Cellular Models | MDPI [mdpi.com]

- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. emulatebio.com [emulatebio.com]

- 9. niehs.nih.gov [niehs.nih.gov]

- 10. Alpha-Smooth Muscle Actin Monoclonal Antibody (1A4) (14-9760-82) [thermofisher.com]

- 11. In vitro assessment of anti-fibrotic drug activity does not predict in vivo efficacy in murine models of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Use of in vitro assays to predict the efficacy of chemopreventive agents in whole animals - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Becondogrel in Platelet Function Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Becondogrel is a novel, orally bioavailable, irreversible antagonist of the P2Y12 receptor, a key mediator of platelet activation. As a thienopyridine prodrug, this compound is metabolized to its active form, which then selectively and covalently binds to the P2Y12 receptor on the platelet surface. This action blocks adenosine diphosphate (ADP)-mediated platelet activation and aggregation, positioning this compound as a potent antiplatelet agent for the prevention of thrombotic events.

These application notes provide detailed protocols for assessing the in vitro and ex vivo effects of this compound on platelet function using three common methodologies: Light Transmission Aggregometry (LTA), the VerifyNow P2Y12 point-of-care assay, and flow cytometry. The provided protocols are based on established methods for other P2Y12 inhibitors, such as clopidogrel, and should be optimized for specific experimental conditions.

Mechanism of Action: P2Y12 Receptor Inhibition

The P2Y12 receptor is a G protein-coupled receptor (GPCR) on the surface of platelets. When activated by its endogenous ligand, ADP, it initiates a signaling cascade that leads to platelet activation, degranulation, and aggregation, culminating in thrombus formation. This compound, through its active metabolite, irreversibly blocks the P2Y12 receptor, thereby inhibiting these downstream effects.

Quantitative Data Summary

The following tables summarize expected quantitative data from platelet function assays when evaluating P2Y12 inhibitors. Data for this compound should be determined empirically and compared to established values for other P2Y12 inhibitors like clopidogrel.

Table 1: In Vitro Platelet Aggregation Inhibition

| Compound | Assay | Agonist | IC50 (µM) | Max Inhibition (%) |

| This compound (Active Metabolite) | LTA | ADP (5 µM) | To be determined | To be determined |

| Clopidogrel (Active Metabolite) | LTA | ADP (5 µM) | ~1.9 ± 0.3[1] | >90% |

| This compound (Active Metabolite) | LTA | ADP (20 µM) | To be determined | To be determined |

| Clopidogrel (Active Metabolite) | LTA | ADP (20 µM) | To be determined | >80% |

Table 2: Ex Vivo Platelet Function Assessment

| Assay | Parameter | Pre-treatment (Baseline) | Post-Becondogrel Treatment |

| VerifyNow P2Y12 | P2Y12 Reaction Units (PRU) | >208 | To be determined (<208 expected) |

| % Inhibition | 0% | To be determined (>30% expected) | |

| Flow Cytometry | PAC-1 Binding (% positive) | To be determined | To be determined (significant decrease expected) |

| P-selectin Expression (% positive) | To be determined | To be determined (significant decrease expected) |

Experimental Protocols

Protocol 1: Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet aggregation. It measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.

Materials:

-

Whole blood collected in 3.2% sodium citrate tubes.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Agonist: Adenosine diphosphate (ADP) at various concentrations (e.g., 5 µM and 20 µM).

-

This compound or its active metabolite.

-

Vehicle control (e.g., DMSO).

-

Light Transmission Aggregometer.

-

Cuvettes with stir bars.

-

Pipettes.

Methodology:

-

PRP and PPP Preparation:

-

Centrifuge citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.

-

-

Instrument Setup:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument using PPP for 100% aggregation (maximum light transmission) and PRP for 0% aggregation (minimum light transmission).

-

-

Assay Procedure:

-

Pipette PRP into a cuvette with a stir bar and place it in the incubation well of the aggregometer for at least 2 minutes.

-

Add the desired concentration of this compound or its vehicle control to the PRP and incubate for a predetermined time (e.g., 2-5 minutes).

-

Move the cuvette to the assay well.

-

Add the ADP agonist to induce platelet aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Maximum aggregation is determined as the peak percentage of light transmission.

-

Calculate the percentage of inhibition for this compound-treated samples relative to the vehicle control.

-

Determine the IC50 value by testing a range of this compound concentrations.

-

Protocol 2: VerifyNow P2Y12 Assay

The VerifyNow system is a point-of-care, whole-blood assay that measures platelet-induced aggregation. The P2Y12-specific cartridge contains ADP and prostaglandin E1 (PGE1) to isolate the P2Y12-mediated aggregation pathway.

Materials:

-

Whole blood collected in 3.2% sodium citrate Greiner tubes.

-

VerifyNow Instrument.

-

VerifyNow P2Y12 Assay cartridges.

-

Pipettes.

Methodology:

-

Instrument Preparation:

-

Turn on the VerifyNow instrument and allow it to warm up.

-

Run daily quality control checks as per the manufacturer's instructions.

-

-

Sample Collection:

-

Collect whole blood in a 3.2% sodium citrate Greiner tube.

-

The sample should be at room temperature and tested within 4 hours of collection.

-

-

Assay Procedure:

-

Invert the blood collection tube gently 5-10 times.

-

Insert the VerifyNow P2Y12 cartridge into the instrument.

-

Follow the on-screen prompts to introduce the blood sample into the cartridge.

-

The instrument will automatically perform the assay.

-

-

Data Interpretation:

-

The results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition.

-

The instrument also provides a percentage of inhibition value, which is calculated based on a baseline PRU value.

-

Protocol 3: Flow Cytometry for Platelet Activation Markers

Flow cytometry allows for the quantitative analysis of specific cell-surface markers on individual platelets, providing detailed information about their activation state.

Materials:

-

Whole blood collected in 3.2% sodium citrate tubes.

-

Fluorescently-labeled monoclonal antibodies against platelet activation markers (e.g., PAC-1 for activated GPIIb/IIIa, anti-P-selectin/CD62P).

-

Platelet-specific marker (e.g., anti-CD41a or anti-CD61).

-

ADP agonist.

-

This compound or its active metabolite.

-

Fixative solution (e.g., 1% paraformaldehyde).

-

Sheath fluid.

-

Flow cytometer.

Methodology:

-

Sample Preparation:

-

Dilute whole blood with a suitable buffer (e.g., Tyrode's buffer).

-

Aliquot the diluted blood into flow cytometry tubes.

-

-

In Vitro Treatment and Stimulation:

-

Add this compound or vehicle control to the respective tubes and incubate.

-

Add ADP to stimulate platelet activation. Include an unstimulated control.

-

-

Antibody Staining:

-

Add the cocktail of fluorescently labeled antibodies to each tube.

-

Incubate in the dark at room temperature for 15-20 minutes.

-

-

Fixation:

-

Add a fixative solution to stop the reaction and preserve the cells.

-

-

Data Acquisition:

-

Acquire the samples on a flow cytometer.

-

Gate on the platelet population based on forward and side scatter characteristics and the platelet-specific marker.

-

-

Data Analysis:

-

Determine the percentage of platelets positive for the activation markers (PAC-1 and P-selectin) and the mean fluorescence intensity (MFI).

-

Compare the results from this compound-treated samples to the vehicle control to assess the level of inhibition.

-

Disclaimer

These protocols provide a general framework for assessing the effects of this compound on platelet function. It is essential for researchers to optimize these protocols for their specific experimental conditions, including the concentration of this compound and agonists, incubation times, and instrument settings. All work should be conducted in accordance with institutional and national safety guidelines.

References

Application Notes and Protocols for Becondogrel in Murine Thrombosis Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Becondogrel is a novel, orally administered P2Y12 receptor antagonist that functions as a prodrug. It is a derivative of clopidogrel, designed to inhibit platelet aggregation by irreversibly blocking the P2Y12 receptor, a key mediator in thrombus formation. These application notes provide a comprehensive guide for the use of this compound in preclinical murine models of thrombosis, offering detailed protocols and dosage guidelines based on studies with the closely related compound, clopidogrel, due to the current lack of publicly available preclinical data for this compound. The shared mechanism of action targeting the P2Y12 receptor makes clopidogrel an appropriate surrogate for establishing initial experimental parameters.

Mechanism of Action: P2Y12 Receptor Inhibition